Carbendazim hydrochloride

Description

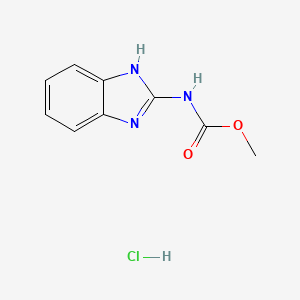

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

37574-18-8 |

|---|---|

Molecular Formula |

C9H10ClN3O2 |

Molecular Weight |

227.65 g/mol |

IUPAC Name |

methyl N-(1H-benzimidazol-2-yl)carbamate;hydrochloride |

InChI |

InChI=1S/C9H9N3O2.ClH/c1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8;/h2-5H,1H3,(H2,10,11,12,13);1H |

InChI Key |

JXBLYSQTCABEMR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NC1=[NH+]C2=CC=CC=C2N1.[Cl-] |

Appearance |

Solid powder |

Other CAS No. |

37574-18-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

10605-21-7 (Parent) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lignasan; Carbendazim hydrochloride; Carbendazim HCl; Sandomil P; |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Carbendazim: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbendazim (B180503) (methyl 2-benzimidazolecarbamate) is a widely utilized broad-spectrum benzimidazole (B57391) fungicide and anthelmintic agent.[1] Beyond its established use in agriculture, Carbendazim has garnered significant interest in the field of oncology for its potent anti-tumor activities. This technical guide provides a comprehensive examination of the core mechanism of action of Carbendazim, focusing on its molecular interactions, cellular consequences, and the methodologies employed to elucidate these effects. The primary mechanism of Carbendazim revolves around its ability to disrupt microtubule dynamics by binding to β-tubulin, a fundamental component of the eukaryotic cytoskeleton. This interference with microtubule function leads to a cascade of downstream events, including cell cycle arrest at the G2/M phase and the induction of apoptosis.[2][3]

Primary Mechanism of Action: Inhibition of β-Tubulin Polymerization

The principal molecular target of Carbendazim is β-tubulin.[1] By binding to β-tubulin subunits, Carbendazim inhibits their polymerization into microtubules. This disruption of microtubule assembly is the cornerstone of its fungicidal and anti-neoplastic effects. Microtubules are dynamic polymers essential for numerous cellular processes, most notably the formation of the mitotic spindle required for chromosome segregation during cell division.[4]

Carbendazim's binding to β-tubulin suppresses the dynamic instability of microtubules, which is characterized by alternating phases of growth and shortening.[2] This suppression occurs without significant microtubule depolymerization at lower concentrations.[2] The binding site for Carbendazim on mammalian tubulin has been determined to be distinct from those of other well-known microtubule inhibitors like colchicine (B1669291) and vinblastine, suggesting a novel interaction site.[2]

The consequences of this disruption are profound, leading to defective mitotic spindle formation, which in turn activates the spindle assembly checkpoint, causing a halt in the cell cycle at the G2/M transition and ultimately triggering programmed cell death.[2][3]

Quantitative Data on Carbendazim's Activity

The following tables summarize key quantitative data regarding the biochemical and cellular effects of Carbendazim.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Cell Proliferation) | 10 µM | MCF7 (Human Breast Cancer) | [2] |

| Half-maximal Mitotic Arrest | 8 µM | MCF7 (Human Breast Cancer) | [2] |

| Binding Affinity (Kd) to Mammalian Tubulin | 42.8 ± 4.0 µM | Bovine Brain Tubulin | [2] |

| Inhibition of Fungal Tubulin Polymerization (α1-/β2-tubulins) | 90.9 ± 0.4% | Fusarium graminearum | [5] |

| Inhibition of Fungal Tubulin Polymerization (α2-/β2-tubulins) | 93.5 ± 0.05% | Fusarium graminearum | [5] |

| Carbendazim Concentration | Cell Population in G2/M Phase (%) | Cell Line | Reference |

| Control | 11.6% | AGS (Human Gastric Cancer) | [6] |

| 5% CKBM Preparation | 20.6% | AGS (Human Gastric Cancer) | [6] |

| 15% CKBM Preparation | 50.5% | AGS (Human Gastric Cancer) | [6] |

| Carbendazim Concentration | Apoptotic Cell Population (%) (2-hour treatment) | Cell Line | Reference |

| Control | 2.8% | AGS (Human Gastric Cancer) | [6] |

| 15% CKBM Preparation | 16.5% | AGS (Human Gastric Cancer) | [6] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Carbendazim-Induced Mitotic Arrest and Apoptosis

Experimental Workflow for Investigating Carbendazim's Mechanism of Action

Detailed Experimental Protocols

Tubulin Binding Assay (Fluorescence Quenching)

Objective: To determine the binding affinity (dissociation constant, Kd) of Carbendazim to purified β-tubulin.

Principle: The intrinsic tryptophan fluorescence of tubulin is quenched upon ligand binding. The extent of quenching is proportional to the concentration of the ligand-tubulin complex, allowing for the calculation of binding parameters.

Materials:

-

Purified β-tubulin

-

Carbendazim stock solution (in DMSO)

-

Assay Buffer (e.g., 25 mM PIPES, 3 mM MgSO₄, 1 mM EGTA, pH 6.8)

-

Fluorometer

Procedure:

-

Prepare a series of Carbendazim dilutions in the assay buffer. The final DMSO concentration should be kept constant (e.g., <1%) across all samples.

-

Add a constant concentration of purified β-tubulin (e.g., 2 µM) to each Carbendazim dilution.

-

Incubate the samples at 25°C for 30 minutes to allow the binding to reach equilibrium.

-

Measure the fluorescence emission spectra (e.g., 320-400 nm) with an excitation wavelength of 295 nm.

-

Correct the fluorescence intensity for the inner filter effect caused by Carbendazim absorbance.

-

Plot the change in fluorescence intensity against the Carbendazim concentration and fit the data to a suitable binding isotherm equation to determine the Kd.

In Vitro Microtubule Polymerization Assay

Objective: To quantify the inhibitory effect of Carbendazim on the polymerization of tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 350 nm.

Materials:

-

Purified tubulin

-

Carbendazim stock solution (in DMSO)

-

Polymerization Buffer (e.g., 80 mM PIPES, pH 6.8, 1 mM MgCl₂, 1 mM EGTA)

-

GTP solution (100 mM)

-

Microplate reader with temperature control

Procedure:

-

Prepare dilutions of Carbendazim in polymerization buffer in a 96-well plate.

-

Add purified tubulin (e.g., 2 mg/mL) to each well.

-

Initiate polymerization by adding GTP to a final concentration of 1 mM.

-

Immediately begin monitoring the absorbance at 350 nm at 37°C in the microplate reader, taking readings every minute for 60-90 minutes.

-

Plot the absorbance at 350 nm versus time to generate polymerization curves.

-

Determine the extent of inhibition by comparing the maximum absorbance and the initial rate of polymerization in the presence of Carbendazim to the control (DMSO).

Cell Viability and IC50 Determination (MTT Assay)

Objective: To determine the concentration of Carbendazim that inhibits cell proliferation by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce MTT to formazan (B1609692), which has a purple color that can be quantified spectrophotometrically.

Materials:

-

Adherent cancer cell line (e.g., MCF7)

-

Complete cell culture medium

-

Carbendazim stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of Carbendazim for 24-72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 100-200 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of Carbendazim concentration and use a non-linear regression analysis to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of Carbendazim on cell cycle distribution, specifically the induction of G2/M arrest.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Flow cytometry can then be used to quantify the number of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cancer cell line

-

Carbendazim stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with various concentrations of Carbendazim for a specified time (e.g., 24 hours).

-

Harvest both adherent and floating cells and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Use cell cycle analysis software to model the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V/PI Staining

Objective: To quantify the induction of apoptosis by Carbendazim.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells. Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable (Annexin V negative, PI negative) cells.

Materials:

-

Cancer cell line

-

Carbendazim stock solution (in DMSO)

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Treat cells with Carbendazim for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

References

- 1. benchchem.com [benchchem.com]

- 2. Carbendazim inhibits cancer cell proliferation by suppressing microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carbendazim has the potential to induce oxidative stress, apoptosis, immunotoxicity and endocrine disruption during zebrafish larvae development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Impact of carbendazim on cellular growth, defence system and plant growth promoting traits of Priestia megaterium ANCB-12 isolated from sugarcane rhizosphere - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Cycle Arrest by a Natural Product via G2/M Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Synthesis and Characterization of Carbendazim Hydrochloride Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Carbendazim hydrochloride dihydrate, a salt form of the widely used broad-spectrum benzimidazole (B57391) fungicide, Carbendazim. This guide is intended to furnish researchers and professionals in drug development with detailed methodologies and comparative data.

Introduction

Carbendazim, or methyl 2-benzimidazolecarbamate, is a well-established antifungal agent. However, its low aqueous solubility can limit its applications. The formation of a hydrochloride salt, specifically the dihydrate form, has been shown to significantly enhance its solubility, which is a crucial factor in the development of pharmaceutical and agricultural formulations.[1] This guide details the synthesis of this salt and the analytical techniques used for its characterization.

Synthesis of this compound Dihydrate

The synthesis of this compound dihydrate is achieved through a straightforward saturation and cooling method, which leverages the temperature-dependent solubility of the parent compound in an acidic solution.[1]

Synthesis Workflow

Caption: Workflow for the Synthesis of this compound Dihydrate.

Experimental Protocol

Materials:

-

Carbendazim (free base)

-

0.1M Hydrochloric Acid (HCl)

-

Millipore water[1]

Procedure:

-

A solution of 10 mL of 0.1M HCl is saturated with Carbendazim in a suitable reaction vessel.[1]

-

The mixture is heated to 80°C and stirred at 250 rpm for 30 minutes to ensure complete dissolution.[1]

-

The hot solution is then filtered through a 0.45-micron filter to remove any insoluble impurities.[1]

-

The clear filtrate is allowed to cool slowly to ambient room temperature (approximately 25°C).[1]

-

Crystals of this compound dihydrate are observed to form within 24 hours.[1]

-

The resulting crystals can then be collected, for instance, by filtration.

Characterization of this compound Dihydrate

A variety of analytical techniques are employed to confirm the identity, purity, and structure of the synthesized this compound dihydrate.

Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 125.6°C | [1] |

| Solubility | 6.08 mg/mL | [1] |

| Crystal System | Orthorhombic | [1] |

| Space Group | P 2(1) 2(1) 2(1) | [1] |

Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography has been used to determine the precise three-dimensional structure of this compound dihydrate.[1]

Experimental Protocol: A suitable crystal is mounted on a goniometer. Data collection is performed using a diffractometer, and the structure is solved and refined using appropriate software.

Key Findings:

-

The asymmetric unit consists of one molecule of Carbendazim, one chloride ion, and two water molecules.[1]

-

The Carbendazim molecules form a helical structure.[1]

-

The crystal lattice is stabilized by extensive hydrogen bonding and van der Waals interactions.[1]

Spectroscopic Characterization

While detailed spectra for this compound dihydrate are not widely available in the public domain, the following sections describe the expected characterization based on data from the parent compound, Carbendazim, and general principles of salt formation.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For Carbendazim, electrospray ionization (ESI) is a common technique.

Expected Observations for this compound Dihydrate: The mass spectrum would be expected to show the protonated molecular ion of Carbendazim at m/z 192.0.[2][3] The hydrochloride and water molecules are typically not observed as part of the parent ion in ESI-MS.

Mass Spectrometry Data for Carbendazim:

| Ion | m/z | Reference |

| [M+H]⁺ (Protonated Molecular Ion) | 192.0 | [2][3] |

| Fragment Ion | 160.2 | [2][3] |

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol (General for Solids): A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a pellet. The spectrum is then recorded over a range of 4000-400 cm⁻¹.[4]

Expected Spectral Features for this compound Dihydrate: The IR spectrum would be expected to be similar to that of Carbendazim, with some key differences due to protonation and the presence of water.

-

N-H Stretching: Bands associated with the N-H groups of the benzimidazole ring and the carbamate (B1207046) linkage. Protonation may cause broadening and a shift in these bands.

-

C=O Stretching: A strong absorption band for the carbonyl group of the carbamate.

-

C=N and C=C Stretching: Bands associated with the benzimidazole ring system.

-

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the water of hydration.

¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed molecular structure.

Experimental Protocol (General): A sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a co-solvent) and the spectra are recorded on an NMR spectrometer.

Expected Chemical Shifts for this compound Dihydrate: The protonation of the benzimidazole ring will lead to changes in the chemical shifts of the aromatic protons and the N-H protons compared to the free base. The protons on the benzene (B151609) ring and the methyl group of the carbamate would be identifiable. Due to the lack of a published spectrum for the hydrochloride dihydrate, specific chemical shifts cannot be provided.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Experimental Protocol: A solution of the compound in a suitable solvent (e.g., acetonitrile, water, or dilute HCl) is prepared, and the absorbance is measured over a range of wavelengths.

UV-Vis Spectral Data for Carbendazim in HCl: In a 10⁻² M HCl solution, Carbendazim exhibits absorption bands at 221, 274, and 280 nm.[5][6]

Mechanism of Action

The primary mechanism of action for Carbendazim is the disruption of microtubule assembly in fungal cells.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Carbendazim

Carbendazim, a widely utilized broad-spectrum benzimidazole (B57391) fungicide, serves as a critical agent in the management of a diverse range of fungal pathogens affecting various agricultural and horticultural crops.[1][2] Its systemic properties allow it to be absorbed and translocated within the plant, providing both curative and protective action against diseases such as leaf spots, blights, and fruit rots.[2][3] This technical guide provides a comprehensive overview of the core physical and chemical properties of Carbendazim, intended for researchers, scientists, and professionals in drug development.

Identity and Formulation

Carbendazim, chemically known as methyl benzimidazol-2-ylcarbamate, is the active metabolite of other benzimidazole fungicides, including benomyl (B1667996) and thiophanate-methyl.[1][4] It is commercially available in various formulations, such as wettable powders (WP), suspension concentrates (SC), and water-dispersible granules (WG).[2][5][6]

| Identifier | Value |

| Common Name | Carbendazim[6] |

| IUPAC Name | Methyl benzimidazol-2-ylcarbamate[5][6] |

| CAS Registry Number | 10605-21-7[5][6] |

| Molecular Formula | C₉H₉N₃O₂[5][6] |

| Molecular Weight | 191.21 g/mol [5][7] |

| Synonyms | MBC, BCM, Bavistin, Derosal[4][6] |

Physicochemical Properties

The physical and chemical characteristics of Carbendazim are pivotal to its environmental fate, biological activity, and formulation development.

General Physical Properties

| Property | Value |

| Physical State | White to light grey crystalline solid or powder[1][5][6] |

| Odor | Odorless[1][5] |

| Melting Point | >295°C to 307°C (with decomposition)[1][5] |

| Vapor Pressure | < 1 x 10⁻⁷ Pa to 9.0 x 10⁻⁵ Pa at 20°C[1][5][6] |

| Density | Approximately 1.45 to 1.5 g/mL at 20°C[5] |

Solubility

Carbendazim exhibits low solubility in water, which is pH-dependent, and varying solubility in organic solvents.[1][5][8]

| Solvent | Solubility (at 24°C unless specified) |

| Water (pH 4) | 29 mg/L[5][8] |

| Water (pH 7) | 8 mg/L[1][5][8] |

| Water (pH 8) | 7 mg/L[5][8] |

| Ethanol | 300 mg/L[5][6][8] |

| Acetone | 300 mg/L[6][8] |

| Methylene Chloride (Dichloromethane) | 68 mg/L[5][6][8] |

| Ethyl Acetate | 135 mg/L[5][8] |

| Benzene | 36 mg/L[5][6][8] |

| Hexane | 0.5 mg/L[5][6][8] |

| Dimethylformamide (DMF) | 5000 mg/L (at 20°C)[6][9] |

| Chloroform | 100 mg/L (at 20°C)[6][9] |

| DMSO | ~25 mg/mL[10] |

Partition and Dissociation Constants

| Property | Value |

| Octanol-Water Partition Coefficient (log Kow) | ~1.5 (pH 5, 7, 9)[1][5] |

| Dissociation Constant (pKa) | 4.2 (weak base)[5][9] |

Stability

| Condition | Stability |

| Hydrolysis | Stable at pH 5 and 7. At pH 9, the half-life is 22 days at 22°C.[5] |

| Photolysis | Susceptible to photolysis in daylight, breaking down into various products.[1] However, it is considered stable to simulated sunlight under sterile conditions at pH 5.[5] |

| Thermal Stability | Stable under normal storage conditions.[4] Decomposes at its melting point.[5][8] |

Experimental Protocols

The following sections outline generalized methodologies for determining the key physicochemical properties of Carbendazim.

Determination of Melting Point

The melting point of Carbendazim can be determined using the capillary method. A small, powdered sample of Carbendazim is packed into a capillary tube, which is then placed in a calibrated melting point apparatus. The temperature is gradually increased, and the range from which the substance begins to melt to when it becomes completely liquid is recorded as the melting point. Given that Carbendazim decomposes, the temperature at which decomposition is observed should also be noted.

Determination of Solubility

The solubility of Carbendazim in water and various organic solvents can be determined using the shake-flask method. An excess amount of solid Carbendazim is added to a known volume of the solvent in a flask. The flask is then sealed and agitated in a constant temperature water bath until equilibrium is reached. After equilibration, the solution is filtered to remove any undissolved solid. The concentration of Carbendazim in the filtrate is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1]

Determination of Vapor Pressure

The Knudsen effusion method is a suitable technique for determining the low vapor pressure of Carbendazim.[11] A small sample of Carbendazim is placed in a Knudsen cell, which has a small orifice. The cell is placed in a vacuum chamber at a constant temperature. The rate of mass loss of the sample due to effusion through the orifice is measured over time. The vapor pressure can then be calculated from the rate of mass loss, the area of the orifice, the temperature, and the molecular weight of Carbendazim.[11]

Determination of Octanol-Water Partition Coefficient (Kow)

The shake-flask method is a standard procedure for determining the Kow of a substance like Carbendazim.[12] A solution of Carbendazim is prepared in either n-octanol or water. This solution is then added to a flask containing the other solvent (water or n-octanol, respectively). The flask is shaken until partitioning equilibrium is achieved. The two phases are then separated, and the concentration of Carbendazim in both the aqueous and n-octanol phases is determined by HPLC. The Kow is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[13]

Mechanism of Action

The primary mode of action of Carbendazim involves the disruption of fungal cell division.[1][14] It binds to β-tubulin, a protein subunit of microtubules.[3][15] This binding inhibits the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle. The failure of spindle formation arrests the cell cycle at the G2/M phase, preventing nuclear division and ultimately leading to fungal cell death.[15]

Caption: Mechanism of action of Carbendazim.

References

- 1. 907. Carbendazim (Pesticide residues in food: 1995 evaluations Part II Toxicological & Environmental) [inchem.org]

- 2. Carbendazim of biocide product from SinoHarvest Carbendazim manufacturer [sinoharvest.com]

- 3. Carbendazim (Ref: BAS 346F) [sitem.herts.ac.uk]

- 4. Carbendazim (HSG 82, 1993) [inchem.org]

- 5. fao.org [fao.org]

- 6. Carbendazim (EHC 149, 1993) [inchem.org]

- 7. CARBENDAZIM | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. chembk.com [chembk.com]

- 9. Carbendazim | C9H9N3O2 | CID 25429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. azom.com [azom.com]

- 12. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 13. rc.usf.edu [rc.usf.edu]

- 14. m.youtube.com [m.youtube.com]

- 15. Carbendazim | Antifungal | TargetMol [targetmol.com]

A Comprehensive Technical Guide to the Solubility of Carbendazim in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of carbendazim (B180503), a widely used benzimidazole (B57391) fungicide. Understanding the solubility of this compound is critical for its formulation, environmental fate assessment, and toxicological studies. This document compiles quantitative solubility data, details established experimental protocols for solubility determination, and presents a logical workflow for such experiments.

Quantitative Solubility Data

The solubility of carbendazim is highly dependent on the solvent and the pH of aqueous solutions. The following tables summarize the available quantitative data to facilitate comparison.

Table 1: Solubility of Carbendazim in Water at Various pH Levels

| pH | Temperature (°C) | Solubility (mg/L) | Reference |

| 4 | 24 | 29 | [1][2] |

| 4 | 20 | 28 | [3][4] |

| 7 | 24 | 8 | [1][2][5] |

| 7 | 25 | 8 | [6] |

| 7 | 20 | 8 | [3][7] |

| 7 | Not Specified | 6.11 (µg/mL) | [8] |

| 8 | 24 | 1.49 - 7 | [1][2][4] |

| 8 | 20 | 7 | [3] |

Table 2: Solubility of Carbendazim in Organic Solvents

| Solvent | Temperature (°C) | Solubility | Reference |

| Dimethylformamide (DMF) | 24 | 5 g/L | [1] |

| Dimethylformamide (DMF) | 20 | 5000 mg/L | [3] |

| Dimethylformamide (DMF) | Not Specified | 30 mg/mL | [9] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 25 mg/mL | [9] |

| Ethanol | 20 | 300 mg/L | [1][3][4][10] |

| Ethanol | Not Specified | 5 mg/mL | [9] |

| Acetone | 24 | 0.3 g/L | [1] |

| Acetone | 20 | 300 mg/L | [3][4][10] |

| Chloroform | 24 | 0.1 g/L | [1] |

| Chloroform | 20 | 100 mg/L | [3][4][10] |

| Ethyl Acetate (B1210297) | 24 | 0.135 g/L | [1][2] |

| Dichloromethane | 24 | 0.068 g/L | [1] |

| Dichloromethane | 20 | 68 mg/L | [3][4][10] |

| Benzene | 24 | 0.036 g/L | [1] |

| Benzene | 20 | 36 mg/L | [3][4][10] |

| Methanol | 24 | 480 mg/L | [2] |

| Hexane | 24 | 0.0005 g/L | [1] |

| Hexane | 20 | 0.5 mg/L | [3][4][10] |

| Cyclohexane | 24 | < 0.01 g/L | [1] |

| Diethyl Ether | 24 | < 0.01 g/L | [1] |

| Xylene | 20 | < 1 g/100 g | [1] |

| Cyclohexanone | 20 | < 1 g/100 g | [1] |

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure. The most common and officially recognized methods are the Shake-Flask Method and the Column Elution Method, as described in OECD Guideline 105.

Shake-Flask Method

This method is considered the "gold standard" for solubility determination and is suitable for substances with solubilities above 10⁻² g/L.

Principle: A supersaturated solution of the solute is prepared and allowed to equilibrate. The concentration of the solute in the saturated aqueous phase is then determined by a suitable analytical method.

Apparatus:

-

Constant temperature water bath or shaker incubator

-

Flasks with screw caps

-

Centrifuge (optional)

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

Preparation of Supersaturated Solution: An excess amount of carbendazim is added to a known volume of the solvent (water or organic solvent) in a flask.

-

Equilibration: The flask is sealed and agitated in a constant temperature bath for a sufficient period to reach equilibrium. A preliminary test is often conducted to determine the necessary equilibration time. For many compounds, 24 to 48 hours is sufficient.

-

Phase Separation: After equilibration, the mixture is allowed to stand for a defined period to allow for the separation of undissolved solid. Centrifugation can be used to facilitate this process.

-

Sampling: A sample of the clear supernatant is carefully withdrawn.

-

Filtration: The sample is filtered through a membrane filter that does not adsorb the test substance to remove any remaining solid particles.

-

Quantification: The concentration of carbendazim in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Column Elution Method

This method is particularly suitable for substances with low solubilities (< 10⁻² g/L) and for those that are not volatile.

Principle: A column is packed with an inert support material coated with an excess of the test substance. The solvent is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored until it reaches a plateau, which represents the saturation solubility.

Apparatus:

-

Jacketed chromatography column

-

Constant temperature circulating bath

-

Peristaltic pump for constant flow rate

-

Fraction collector

-

Inert support material (e.g., glass beads, silica (B1680970) gel)

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

Column Preparation: The inert support material is coated with an excess of carbendazim. This can be achieved by dissolving the substance in a volatile solvent, mixing with the support, and then evaporating the solvent. The coated support is then packed into the column.

-

Elution: The solvent is pumped through the column at a low and constant flow rate. The temperature of the column is maintained using the circulating bath.

-

Fraction Collection: The eluate is collected in fractions of a known volume.

-

Quantification: The concentration of carbendazim in each fraction is determined using a suitable analytical method like HPLC-UV.

-

Determination of Solubility: A plot of concentration versus fraction number is generated. The concentration should initially increase and then reach a stable plateau. The mean concentration of the fractions in the plateau region is taken as the solubility of the substance.

Analytical Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification of carbendazim in solution.

Typical HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate solution) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly used. The exact ratio can be optimized for best separation.

-

Detection: UV detector set at a wavelength where carbendazim shows maximum absorbance (around 275-280 nm).

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: A fixed volume, for example, 20 µL.

-

Quantification: A calibration curve is generated using standard solutions of carbendazim of known concentrations. The concentration of carbendazim in the experimental samples is then determined by comparing their peak areas to the calibration curve.

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for a typical solubility experiment using the shake-flask method.

Caption: Workflow of the Shake-Flask Solubility Determination Method.

References

- 1. journals.pan.pl [journals.pan.pl]

- 2. researchgate.net [researchgate.net]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. filab.fr [filab.fr]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. distantreader.org [distantreader.org]

- 10. eCFR :: 40 CFR 799.6784 -- TSCA water solubility: Column elution method; shake flask method. [ecfr.gov]

An In-depth Technical Guide to the Environmental Degradation Pathways of Carbendazim

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbendazim (B180503) (methyl benzimidazol-2-ylcarbamate) is a widely utilized broad-spectrum systemic fungicide effective against a range of fungal diseases in agriculture and horticulture.[1][2] Its persistence in the environment, however, raises concerns regarding potential ecotoxicological effects and the contamination of soil and water resources. A thorough understanding of the environmental degradation pathways of Carbendazim is crucial for assessing its environmental fate, developing remediation strategies, and ensuring food safety. This technical guide provides a comprehensive overview of the primary degradation pathways of Carbendazim—biodegradation, photodegradation, and chemical degradation—supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Degradation Pathways

The environmental degradation of Carbendazim is a multifaceted process involving biological, photochemical, and chemical mechanisms. The principal transformation product across these pathways is 2-aminobenzimidazole (B67599) (2-AB), a metabolite of lower toxicity than the parent compound.[2] The rate and extent of degradation are significantly influenced by environmental conditions such as microbial populations, sunlight intensity, pH, and temperature.

Biodegradation

Microbial activity is a primary driver of Carbendazim degradation in soil and aquatic environments. A diverse range of microorganisms, including bacteria and fungi, have been identified as capable of utilizing Carbendazim as a source of carbon and nitrogen.

Key Microorganisms: Numerous bacterial and fungal genera have been documented to degrade Carbendazim. Notable examples include:

-

Bacteria: Pseudomonas, Bacillus, Rhodococcus, Sphingomonas, Aeromonas, and Chryseobacterium.[2]

-

Fungi: Aspergillus, Penicillium, Trichoderma, and Alternaria.

Degradation Pathway: The primary mechanism of Carbendazim biodegradation involves the enzymatic hydrolysis of the carbamate (B1207046) linkage, leading to the formation of 2-aminobenzimidazole (2-AB). This is followed by the cleavage of the benzimidazole (B57391) ring, ultimately leading to mineralization into carbon dioxide, water, and ammonia.

dot

Photodegradation

In the presence of sunlight, Carbendazim can undergo photodegradation, particularly in aqueous environments. This process can be influenced by the presence of photosensitizers.

Mechanism: Photodegradation of Carbendazim is initiated by the absorption of UV radiation, leading to the cleavage of the ester linkage and the formation of 2-aminobenzimidazole (2-AB) and other photoproducts. The reaction can be enhanced by the presence of photosensitizers such as riboflavin (B1680620) and Rose Bengal.[3]

dot```dot graph Photodegradation_Pathway { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, ranksep=1.2, fontname="Arial", fontsize=12, bgcolor="#F1F3F4", maxwidth=760]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=11, fontcolor="#202124", fillcolor="#FFFFFF", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#FBBC05", arrowhead=normal];

Carbendazim [label="Carbendazim", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ExcitedState [label="Excited State Carbendazim", shape=ellipse, style=dashed]; Metabolite1 [label="2-aminobenzimidazole (2-AB)"]; OtherProducts [label="Other Photoproducts"];

Carbendazim -> ExcitedState [label="UV Light (hν)"]; ExcitedState -> Metabolite1; ExcitedState -> OtherProducts; }

Photodegradation Study in Aqueous Solution

Objective: To evaluate the photodegradation rate and products of Carbendazim in water.

Methodology:

-

Sample Preparation: An aqueous solution of Carbendazim of a known concentration is prepared in a quartz reactor. For studies involving photosensitizers, a specific concentration of the sensitizer (B1316253) (e.g., riboflavin) is added.

-

Irradiation: The reactor is placed in a photochemical reactor equipped with a specific light source (e.g., a UV lamp emitting at a specific wavelength, such as 254 nm). The temperature is maintained at a constant level.

-

Sampling and Analysis: Samples are collected from the reactor at various time points. The concentrations of Carbendazim and its photoproducts are quantified using HPLC or LC-MS/MS.

Hydrolysis Study

Objective: To determine the rate of hydrolysis of Carbendazim at different pH values.

Methodology:

-

Buffer Preparation: A series of buffer solutions are prepared to maintain constant pH levels (e.g., pH 4, 7, and 9).

-

Incubation: A known concentration of Carbendazim is added to each buffer solution in sterile, sealed containers. The containers are incubated in the dark at a constant temperature (e.g., 25°C).

-

Sampling and Analysis: At predetermined time intervals, aliquots are taken from each container and analyzed for the concentration of Carbendazim and 2-AB using HPLC or LC-MS/MS.

Analytical Methodology: HPLC and LC-MS/MS

High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 reversed-phase column is commonly used. [4][5][6][7][8]* Mobile Phase: A mixture of acetonitrile (B52724) and water, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization, is typically employed in a gradient or isocratic elution mode. [4][5][6][7][8]* Detector: A UV detector set at the wavelength of maximum absorbance for Carbendazim (around 280 nm) or a diode array detector (DAD) for simultaneous monitoring of multiple wavelengths. [4][5][6][7][8]* Flow Rate: A typical flow rate is 1.0 mL/min. [4][6] Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For more sensitive and selective analysis, especially for identifying and quantifying metabolites, LC-MS/MS is the method of choice.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for Carbendazim and its metabolites. [9][10][11]* Mass Analyzer: A triple quadrupole or ion trap mass spectrometer is used for tandem mass spectrometry (MS/MS) analysis, allowing for the selection of precursor ions and the detection of specific product ions for unambiguous identification and quantification. [9][10][11]

Conclusion

The environmental degradation of Carbendazim is a complex process governed by a combination of biodegradation, photodegradation, and chemical hydrolysis. Microbial degradation is a particularly significant pathway for its dissipation in soil and water. The primary degradation product across these pathways is 2-aminobenzimidazole. The rate of degradation is highly dependent on environmental factors. A thorough understanding of these degradation pathways and the factors that influence them is essential for predicting the environmental fate of Carbendazim and for developing effective strategies to mitigate its potential environmental impact. The standardized experimental protocols outlined in this guide provide a framework for researchers to conduct robust and reproducible studies on the environmental degradation of Carbendazim.

References

- 1. Biodegradation of carbendazim by a potent novel Chryseobacterium sp. JAS14 and plant growth promoting Aeromonas caviae JAS15 with subsequent toxicity analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Microbes as carbendazim degraders: opportunity and challenge [frontiersin.org]

- 3. Dye-sensitized photodegradation of the fungicide carbendazim and related benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HPLC Method for Analysis of Carbendazim on Primesep 100 Column | SIELC Technologies [sielc.com]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. epa.gov [epa.gov]

- 7. researchgate.net [researchgate.net]

- 8. distantreader.org [distantreader.org]

- 9. researchgate.net [researchgate.net]

- 10. Easy and effective analytical method of carbendazim, dimethomorph, and fenoxanil from Protaetia brevitarsis seulensis using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sciex.com [sciex.com]

An In-depth Technical Guide to the Metabolites of Carbendazim in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolites of Carbendazim in terrestrial and aquatic environments. It details the degradation pathways, presents quantitative data on its persistence, and outlines the experimental protocols for the identification and quantification of its metabolites.

Introduction

Carbendazim (methyl benzimidazol-2-ylcarbamate) is a widely used broad-spectrum systemic fungicide. Due to its extensive use in agriculture, there are growing concerns about its persistence and the potential environmental impact of its metabolites.[1][2] Understanding the transformation of Carbendazim in soil and water is crucial for assessing its environmental fate and developing effective remediation strategies.

Degradation Pathways of Carbendazim

Carbendazim undergoes both biotic and abiotic degradation in the environment, leading to the formation of various metabolites. The primary degradation pathways include microbial degradation, hydrolysis, and photolysis.

Microbial Degradation in Soil

The principal mechanism for Carbendazim degradation in soil is microbial activity.[2] A diverse range of soil microorganisms, including bacteria such as Bacillus, Pseudomonas, and Rhodococcus, are capable of degrading Carbendazim.[1][3] The common initial step in the microbial degradation of Carbendazim is the hydrolysis of the methylcarbamate side chain to form 2-aminobenzimidazole (B67599) (2-AB).[1][3] This is followed by the opening of the imidazole (B134444) and benzene (B151609) rings, which can eventually lead to complete mineralization into carbon dioxide and water.[1]

Key microbial metabolites of Carbendazim in soil include:

-

2-aminobenzimidazole (2-AB): The primary and most frequently detected metabolite.[1][3]

-

2-hydroxybenzimidazole (2-HB): A metabolite formed from 2-AB.

-

Catechol: A product resulting from the cleavage of the benzene ring of 2-HB.

The degradation can be influenced by various soil properties such as pH, organic matter content, and moisture.

Abiotic Degradation in Water

In aquatic environments, Carbendazim degradation is primarily driven by abiotic processes such as hydrolysis and photolysis.

Hydrolysis: Carbendazim is stable to hydrolysis in acidic and neutral conditions. However, under alkaline conditions (pH 9), it undergoes slow hydrolysis.[2] The primary hydrolysis product is 2-aminobenzimidazole (2-AB).

Photolysis: Carbendazim is susceptible to photodegradation in the presence of sunlight in aqueous solutions.[2][4] The main photolysis products identified are:

-

2-aminobenzimidazole (2-AB)

-

Benzimidazole isocyanate

-

Monocarbomethoxy-guanidine[4]

Quantitative Data on Carbendazim Persistence

The persistence of Carbendazim in the environment is typically expressed as its half-life (t½), which can vary significantly depending on environmental conditions.

| Matrix | Condition | Half-life (t½) | Reference(s) |

| Soil | Bare Soil | 6-12 months | [1][2] |

| Turf | 3-6 months | [1][2] | |

| Non-sterile Aerobic Silt Loam | 320 days | [1] | |

| Sterilized Silt Loam | ~1000 days | [1] | |

| Field Dissipation Studies | 22-94 days | [1] | |

| Water | Water-sediment system (Aerobic) | 1-2 months | [2] |

| Water-sediment system (Anaerobic) | 25 months (743 days) | [1][2] | |

| Hydrolysis (pH 5, 22°C) | >350 days | [1] | |

| Hydrolysis (pH 7, 22°C) | >350 days | [1] | |

| Hydrolysis (pH 9, 22°C) | 22-124 days | [1] | |

| Aqueous Photodegradation (Summer, Europe) | 12.5 days | [1] |

Experimental Protocols

The analysis of Carbendazim and its metabolites in soil and water samples typically involves sample extraction, cleanup, and instrumental analysis.

Sample Extraction and Cleanup

Soil Samples: A common method for extracting Carbendazim from soil is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[5]

-

Homogenization: Homogenize a representative soil sample.

-

Extraction: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. Add 10-15 mL of acetonitrile (B52724) and the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

-

Shaking and Centrifugation: Shake vigorously for 1 minute and then centrifuge.

-

Cleanup (Dispersive SPE): Transfer an aliquot of the supernatant to a tube containing a cleanup sorbent (e.g., primary secondary amine - PSA) to remove interferences.

-

Centrifugation: Centrifuge and collect the supernatant for analysis.

Water Samples: Solid-Phase Extraction (SPE) is a widely used technique for the extraction and pre-concentration of Carbendazim and its metabolites from water.

-

Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., C18 or NH2) with a suitable solvent (e.g., methanol) followed by water.

-

Sample Loading: Pass the water sample through the conditioned cartridge.

-

Washing: Wash the cartridge with a weak solvent to remove interferences.

-

Elution: Elute the retained analytes with a stronger solvent (e.g., acetonitrile or methanol).

-

Concentration: Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis.

Instrumental Analysis

High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometry (MS) detection is the most common technique for the analysis of Carbendazim and its polar metabolites.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[6]

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate) is typically used.[6][7]

-

Detection: UV detection at approximately 275-280 nm or MS/MS detection for higher sensitivity and selectivity.[6][7]

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of Carbendazim, a derivatization step is often required for GC-MS analysis.[5]

-

Derivatization: The sample extract is evaporated to dryness, and a derivatizing agent (e.g., BSTFA with 1% TMCS) is added to form a more volatile derivative.[5]

-

GC Conditions: A capillary column (e.g., DB-5ms) is used with a temperature program to separate the analytes.

-

MS Detection: Mass spectrometry is used for detection and quantification, often in selected ion monitoring (SIM) mode for enhanced sensitivity.

References

- 1. benchchem.com [benchchem.com]

- 2. 907. Carbendazim (Pesticide residues in food: 1995 evaluations Part II Toxicological & Environmental) [inchem.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

The Molecular Grip: How Carbendazim Halts Fungal Mitosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Carbendazim (B180503), a widely used benzimidazole (B57391) fungicide, exerts its potent antifungal activity by disrupting the fundamental cellular process of mitosis. This guide provides a comprehensive technical overview of the molecular mechanisms by which Carbendazim inhibits fungal cell division, with a focus on its interaction with tubulin and the subsequent effects on microtubule dynamics.

Core Mechanism: Targeting the Building Blocks of Mitosis

The primary target of Carbendazim is β-tubulin, a globular protein that polymerizes to form microtubules.[1][2] Microtubules are essential components of the cytoskeleton and play a crucial role in the formation of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division.[1][3] Carbendazim's binding to β-tubulin disrupts the dynamic instability of microtubules, which is critical for their function.[3][4] This interference leads to a cascade of events culminating in mitotic arrest and, ultimately, fungal cell death.[1][5]

The binding of Carbendazim to β-tubulin is a key determinant of its fungicidal efficacy.[1] While the precise binding site is still under investigation, it is known to be distinct from the binding sites of other microtubule-targeting agents like colchicine (B1669291) and vinblastine.[3][4] Some studies suggest that Carbendazim binds near the GTP-binding site on β-tubulin, involving interactions with amino acid residues such as Serine 138 and Threonine 178.[6]

The consequences of this binding are a significant suppression of microtubule dynamics. Carbendazim reduces both the growing and shortening phases of microtubules, effectively freezing them in a state of suppressed dynamism.[3][4] This leads to the formation of abnormal mitotic spindles that are unable to properly attach to and segregate chromosomes, causing the cell to arrest in the metaphase stage of mitosis.[3][4]

Quantitative Analysis of Carbendazim's Effects

The inhibitory effects of Carbendazim on tubulin and cell proliferation have been quantified in various studies. The following tables summarize key quantitative data.

| Parameter | Value | Cell/Organism System | Reference |

| IC50 (Proliferation Inhibition) | 10 µM | MCF7 Human Breast Cancer Cells | [4][7] |

| Mitotic Arrest (Half-maximal) | 8 µM | MCF7 Human Breast Cancer Cells | [3][4] |

| Dissociation Constant (Kd) for Mammalian Tubulin | 42.8 ± 4.0 µM | Bovine Brain Tubulin | [3][4] |

| Reduction in Microtubule Dynamicity | 50% at 10 µM | In vitro assembled microtubules | [3][4] |

| Fungicide | Target β-Tubulin | Observed Effect | Reference |

| Carbendazim | Fungal (Fusarium graminearum β2-tubulin) | Reduces maximum fluorescence intensity by 47%; Significantly inhibits polymerization of α1-/β2-tubulins (90.9 ± 0.4%) and α2-/β2-tubulins (93.5 ± 0.05%) | [1] |

| Benomyl | Fungal (Fusarium graminearum β2-tubulin) | Reduces maximum fluorescence intensity by 50%; Exhibits similar inhibition of tubulin polymerization to Carbendazim | [1] |

| Thiabendazole | Fungal (Fusarium graminearum β2-tubulin) | Reduces maximum fluorescence intensity by 25% | [1] |

Resistance to Carbendazim

The emergence of fungal resistance to Carbendazim is a significant agricultural concern. Resistance is primarily attributed to point mutations in the β-tubulin gene, particularly at codons 198 and 200.[6][8][9] These mutations, such as the E198A substitution, alter the structure of the β-tubulin protein, thereby reducing its binding affinity for Carbendazim and rendering the fungicide less effective.[8][9]

Experimental Protocols

Understanding the interaction between Carbendazim and tubulin requires specific biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Tubulin Polymerization Assay

This assay measures the effect of Carbendazim on the in vitro assembly of microtubules from purified tubulin.

Materials:

-

Purified tubulin protein

-

GTP (Guanosine triphosphate)

-

PEM buffer (PIPES, EGTA, MgCl2)

-

Carbendazim stock solution

-

Spectrophotometer with temperature control

Procedure:

-

Prepare a reaction mixture containing purified tubulin in PEM buffer with GTP.

-

Add varying concentrations of Carbendazim or a vehicle control to the reaction mixtures.

-

Incubate the mixtures at 37°C to induce tubulin polymerization.

-

Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The change in absorbance is proportional to the extent of microtubule formation.

-

Plot absorbance versus time to generate polymerization curves and determine the inhibitory effect of Carbendazim.

Fluorescence Quenching Assay for Binding Affinity

This technique is used to determine the binding affinity (dissociation constant, Kd) of Carbendazim to tubulin by measuring the quenching of intrinsic tryptophan fluorescence of the protein upon ligand binding.[1]

Materials:

-

Purified β-tubulin

-

Carbendazim solution of known concentration

-

Assay buffer (e.g., PEM buffer)

-

Fluorometer

Procedure:

-

Prepare a series of solutions with a constant concentration of β-tubulin and varying concentrations of Carbendazim in the assay buffer.[1]

-

Incubate the solutions at a constant temperature to allow the binding to reach equilibrium.[1]

-

Measure the tryptophan fluorescence emission spectra of each solution. The excitation wavelength is typically set to 295 nm to selectively excite tryptophan residues, and the emission is scanned from 300 to 400 nm.[1]

-

Record the fluorescence intensity at the emission maximum for each Carbendazim concentration.[1]

-

Analyze the data using the Stern-Volmer equation to calculate the quenching constant and the binding constant (Ka), from which the dissociation constant (Kd = 1/Ka) can be derived.[1]

Immunofluorescence Microscopy of the Mitotic Spindle

This method allows for the visualization of the effects of Carbendazim on the mitotic spindle and chromosome alignment in fungal cells.

Materials:

-

Fungal cell culture

-

Carbendazim

-

Fixative (e.g., paraformaldehyde)

-

Permeabilizing agent (e.g., Triton X-100)

-

Primary antibody against α-tubulin or β-tubulin

-

Fluorescently labeled secondary antibody

-

DNA stain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Treat fungal cells with Carbendazim at various concentrations for a specified duration.

-

Fix the cells with a suitable fixative to preserve their cellular structures.

-

Permeabilize the cell walls/membranes to allow antibody penetration.

-

Incubate the cells with a primary antibody that specifically binds to tubulin.

-

Wash the cells to remove unbound primary antibody.

-

Incubate the cells with a fluorescently labeled secondary antibody that binds to the primary antibody.

-

Stain the cellular DNA with a fluorescent dye like DAPI.

-

Mount the cells on a microscope slide and visualize them using a fluorescence microscope.

-

Analyze the images for abnormalities in mitotic spindle formation, chromosome congression, and cell cycle arrest.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the signaling pathway of Carbendazim-induced mitotic arrest and a typical experimental workflow for its investigation.

Caption: Signaling pathway of Carbendazim-induced mitotic arrest.

Caption: Experimental workflow for studying Carbendazim's effects.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Carbendazim Inhibits Cancer Cell Proliferation by Suppressing Microtubule Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbendazim inhibits cancer cell proliferation by suppressing microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Microbes as carbendazim degraders: opportunity and challenge [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. A new point mutation in β2-tubulin confers resistance to carbendazim in Fusarium asiaticum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Carbendazim as a Microtubule Destabilizing Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbendazim (B180503), a benzimidazole (B57391) fungicide, is a well-documented microtubule-destabilizing agent.[1] Its primary mechanism of action involves the inhibition of tubulin polymerization, a critical process for the formation and function of microtubules.[2] This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis, making it a compound of interest for its antifungal and potential antineoplastic properties.[3][4] This technical guide provides an in-depth analysis of carbendazim's interaction with tubulin, detailing its binding characteristics, effects on microtubule dynamics, and the cellular consequences of its activity. The guide summarizes key quantitative data, outlines experimental protocols for its study, and presents visual diagrams of its mechanism and relevant experimental workflows.

Mechanism of Action

Carbendazim exerts its biological effects by directly interacting with β-tubulin, a subunit of the tubulin heterodimer that polymerizes to form microtubules.[5][6] This binding interferes with the assembly of tubulin into microtubules, thereby disrupting a wide range of cellular processes that depend on a dynamic microtubule cytoskeleton, including mitosis, cell motility, and intracellular transport.[5]

Tubulin Binding

Carbendazim binds to β-tubulin, though not at the well-characterized colchicine (B1669291) or vinblastine (B1199706) binding sites.[7][8] The dissociation constant (Kd) for carbendazim's binding to mammalian tubulin has been determined to be 42.8 ± 4.0 μM.[7][8] In fungal systems, such as Fusarium graminearum, carbendazim's interaction with β2-tubulin leads to a significant reduction in its intrinsic fluorescence, indicating a direct binding event.[9]

Inhibition of Tubulin Polymerization

By binding to tubulin, carbendazim inhibits its polymerization into microtubules.[9] This has been demonstrated in both fungal and mammalian systems. In vitro studies with F. graminearum tubulin have shown that carbendazim can inhibit the polymerization of α/β-tubulin heterodimers by over 90%.[9][10] While it is a potent inhibitor of the polymerization of free tubulin dimers, carbendazim does not cause the depolymerization of already assembled microtubules.[9][10]

Suppression of Microtubule Dynamics

At concentrations that arrest mitosis, carbendazim significantly suppresses the dynamic instability of microtubules.[7] This includes a reduction in both the growth and shortening rates of microtubules.[11] For instance, at a concentration of 10 μM, carbendazim can reduce microtubule dynamicity by 50% with only a minimal reduction in the overall microtubule polymer mass.[7][8] This suppression of dynamics is the primary mechanism leading to mitotic arrest.[7][11]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding carbendazim's effects on tubulin and cellular processes.

Table 1: Binding Affinity and Cellular Potency of Carbendazim

| Parameter | Value | Cell/System | Reference |

| Dissociation Constant (Kd) | 42.8 ± 4.0 μM | Mammalian (Bovine Brain) Tubulin | [7][8] |

| IC50 (Proliferation) | 10 μM | MCF7 Human Breast Cancer Cells | [7][8] |

| IC50 (Mitotic Arrest) | 8 μM | MCF7 Human Breast Cancer Cells | [7][8] |

| IC50 (Tubulin Polymerization) | ~70 μM | Purified Bovine Brain Tubulin | [11] |

Table 2: Effect of Carbendazim on Microtubule Dynamics in vitro

| Carbendazim Conc. | Parameter | % Change from Control | Reference |

| 5 μM | Shortening Rate | -27% | [7] |

| 10 μM | Growth Rate | -32% | [7] |

| 10 μM | Catastrophe Frequency | -50% | [7] |

| 10 μM | Dynamicity | -50% | [7] |

| 30 μM | Growth Rate | -56% | [11] |

| 30 μM | Shortening Rate | -58% | [11] |

| 30 μM | Catastrophe Frequency | -50% | [11] |

| 30 μM | Dynamicity | -78% | [11] |

Table 3: Inhibition of Fungal Tubulin Polymerization by Carbendazim (20 μM)

| Tubulin Subunits | % Inhibition | Organism | Reference |

| α1-/β2-tubulins | 90.9 ± 0.4% | Fusarium graminearum | [9][10] |

| α2-/β2-tubulins | 93.5 ± 0.05% | Fusarium graminearum | [9][10] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of carbendazim's effects on microtubules.

Tubulin Polymerization Assay

This assay measures the effect of carbendazim on the in vitro assembly of purified tubulin.

-

Preparation: Purified tubulin (e.g., from bovine brain or recombinant sources) is kept on ice to prevent spontaneous polymerization. A polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8) containing GTP is prepared.

-

Reaction Mixture: A reaction mixture is prepared containing tubulin at a final concentration of 1-2 mg/mL in polymerization buffer. Carbendazim, dissolved in a suitable solvent like DMSO, is added at various concentrations. A control with solvent alone is included.

-

Initiation and Monitoring: The reaction is initiated by transferring the mixtures to a 37°C water bath or a temperature-controlled spectrophotometer. The polymerization of tubulin into microtubules causes an increase in light scattering, which is monitored by measuring the absorbance at 340-350 nm over time.[9]

-

Data Analysis: The rate and extent of polymerization are determined from the absorbance curves. The IC50 value for polymerization inhibition can be calculated by plotting the percentage of inhibition against the carbendazim concentration.

Immunofluorescence Microscopy for Microtubule Organization

This technique visualizes the effects of carbendazim on the microtubule network within cells.

-

Cell Culture and Treatment: Cells (e.g., MCF7) are cultured on coverslips. They are then treated with various concentrations of carbendazim for a specified duration (e.g., 24 hours).

-

Fixation and Permeabilization: The cells are fixed with a suitable fixative like ice-cold methanol (B129727) or paraformaldehyde to preserve the cellular structures. Subsequently, they are permeabilized with a detergent like Triton X-100 to allow antibody access.

-

Immunostaining: The cells are incubated with a primary antibody specific for α-tubulin or β-tubulin. After washing, a fluorescently labeled secondary antibody that binds to the primary antibody is added. The cell nuclei can be counterstained with a DNA dye like DAPI.

-

Imaging: The coverslips are mounted on microscope slides and observed using a fluorescence or confocal microscope. The images reveal the morphology of the microtubule network, spindle formation in mitotic cells, and any abnormalities induced by carbendazim.[7]

Cell Cycle Analysis by Flow Cytometry

This method quantifies the proportion of cells in different phases of the cell cycle, revealing carbendazim-induced mitotic arrest.

-

Cell Treatment and Harvesting: Cells are treated with carbendazim at various concentrations. After the treatment period, both adherent and floating cells are collected.

-

Fixation and Staining: The cells are fixed in cold ethanol (B145695) (e.g., 70%) to permeabilize the membranes and preserve the DNA. The fixed cells are then stained with a fluorescent DNA-binding dye, such as propidium (B1200493) iodide (PI), in the presence of RNase to prevent staining of RNA.

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer. The instrument measures the fluorescence intensity of individual cells, which is proportional to their DNA content.

-

Data Analysis: The data is presented as a histogram of DNA content. Cells in the G1 phase have 2N DNA content, cells in the G2 and M phases have 4N DNA content, and cells in the S phase have an intermediate DNA content. An accumulation of cells in the G2/M phase indicates a mitotic arrest.[7]

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of Carbendazim-induced mitotic arrest and apoptosis.

Experimental Workflow: Tubulin Polymerization Assay

Caption: Workflow for in vitro tubulin polymerization assay.

Logical Relationship: From Molecular Interaction to Cellular Effect

Caption: Logical flow from carbendazim's molecular binding to cellular outcome.

References

- 1. Carbendazim | C9H9N3O2 | CID 25429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Analysis of β-tubulin-carbendazim interaction reveals that binding site for MBC fungicides does not include residues involved in fungicide resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbendazim | Antifungal | TargetMol [targetmol.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. pomais.com [pomais.com]

- 7. Carbendazim Inhibits Cancer Cell Proliferation by Suppressing Microtubule Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carbendazim inhibits cancer cell proliferation by suppressing microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 10. Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

Antineoplastic Activities of Carbendazim: A Technical Guide

Introduction

Carbendazim (B180503) (methyl 2-benzimidazolecarbamate), a widely utilized systemic benzimidazole (B57391) fungicide, has demonstrated significant antineoplastic properties, positioning it as a compound of interest for cancer chemotherapy.[1][2][3] Its efficacy has been observed across a range of human cancer cell lines, including those exhibiting drug and multidrug resistance, as well as p53-deficient lines.[1][2][4] Preclinical antitumor activity has led to its evaluation in Phase I clinical trials.[1][3][4][5] This technical guide provides an in-depth overview of Carbendazim's core mechanism of action, its impact on cellular signaling pathways, quantitative efficacy data, and the experimental protocols used to elucidate its anticancer effects.

Core Mechanism of Action: Microtubule Destabilization

The primary antineoplastic mechanism of Carbendazim is the disruption of microtubule dynamics, which is essential for the formation and function of the mitotic spindle during cell division.[1][6][7]

-

Binding to Tubulin : Carbendazim binds directly to β-tubulin, a subunit of microtubules.[1][5] Its binding affinity for mammalian tubulin has a dissociation constant (Kd) of 42.8 ± 4.0 μM.[1][4] Notably, Carbendazim does not compete with known tubulin ligands like colchicine (B1669291) or vinblastine, suggesting it binds to a novel and as-yet-unidentified site on the tubulin molecule.[1][4]

-

Suppression of Microtubule Dynamics : Instead of causing significant microtubule depolymerization, Carbendazim primarily suppresses microtubule dynamic instability.[1][4] It inhibits both the growing and shortening phases of microtubules, which is critical for proper chromosome alignment and segregation.[1][4] This suppression leads to the formation of abnormal mitotic spindles.[1][4]

-

Mitotic Arrest : The disruption of spindle function and the reduction of tension on kinetochores lead to metaphase arrest.[1][4] Cells are unable to progress through the M phase of the cell cycle, resulting in a G2/M arrest.[1][8] This prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis.[1][9]

Signaling Pathways Implicated in Carbendazim-Induced Apoptosis

Carbendazim leverages several cellular signaling pathways to induce apoptosis in cancer cells. The activation of the p53 tumor suppressor pathway and the generation of reactive oxygen species (ROS) are key events.

1. p53 Pathway Activation The p53 protein, a critical tumor suppressor, is often activated in response to cellular stress, including mitotic arrest.[10] While Carbendazim is effective in p53-deficient cell lines, its activity can be enhanced through p53 activation in cells with wild-type p53.[1][2] Exposure to Carbendazim has been shown to up-regulate p53 expression.[10][11] Activated p53 can then transcriptionally regulate pro-apoptotic genes, such as Bax, and down-regulate anti-apoptotic proteins like Bcl-2, tipping the cellular balance towards apoptosis.[11][12] Other benzimidazoles have been shown to activate the p53 pathway by downregulating its negative regulators, Mdm2 and MdmX.[13][14]

2. Induction of Oxidative Stress Carbendazim treatment can lead to an increase in intracellular Reactive Oxygen Species (ROS).[8][15] Cancer cells often have a higher basal level of ROS compared to normal cells, making them more vulnerable to further ROS induction.[16][17] Elevated ROS levels can cause damage to cellular components like lipids, proteins, and DNA, leading to mitochondrial dysfunction and the activation of intrinsic apoptotic pathways.[17][18] This involves the release of cytochrome c from mitochondria and the subsequent activation of caspases, the executioners of apoptosis.[12]

Quantitative Data on Antineoplastic Activity

The cytotoxic and antiproliferative effects of Carbendazim have been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

Table 1: In Vitro IC50 Values of Carbendazim in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Citation |

|---|---|---|---|

| MCF-7 | Breast Cancer | 10 | [1][4][19] |

| A549 | Lung Cancer | 7.8 (as part of a bioactive fraction) | [20] |

| HeLa | Cervical Cancer | No effect up to 60 µM (in one study) |[7] |

Table 2: Effects of Carbendazim on Microtubule Dynamics In Vitro

| Parameter | Concentration | % Change | Citation |

|---|---|---|---|

| Dynamicity | 10 µM | -50% | [1][4] |

| Polymer Mass | 10 µM | -21% (minimal reduction) | [1][4] |

| Shortening Rate | 5 µM | -27% | [1] |

| Growth Rate | 10 µM | -32% | [1] |

| Catastrophe Frequency | 10 µM | -50% |[1] |

Experimental Protocols and Methodologies

Standard in vitro methods are employed to characterize the antineoplastic activities of Carbendazim.

1. Cell Culture and Treatment

-

Cell Lines : Human cancer cell lines such as MCF-7 (breast), A549 (lung), and HeLa (cervical) are commonly used.[1][2][7][8]

-

Culture Conditions : Cells are maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Drug Preparation : Carbendazim is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted to final concentrations in the culture medium for experiments.

2. Cell Viability and Proliferation Assays

-

Method : Assays like WST-1 or MTT are used to measure cell viability.[15] Cells are seeded in 96-well plates, treated with varying concentrations of Carbendazim for a specified period (e.g., 24, 48, or 72 hours), and then incubated with the assay reagent. The resulting colorimetric change, proportional to the number of viable cells, is measured using a microplate reader.

-

Data Analysis : The results are used to calculate the IC50 value, which is the drug concentration required to inhibit cell growth by 50%.[21]

3. Cell Cycle Analysis

-

Method : Flow cytometry is used to determine the cell cycle distribution. Cells are treated with Carbendazim, harvested, fixed (e.g., with cold ethanol), and stained with a DNA-binding dye like propidium (B1200493) iodide (PI).

-

Data Analysis : The DNA content of individual cells is measured by the flow cytometer. The resulting histogram shows the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, allowing for the quantification of G2/M arrest.[15]

4. Apoptosis Assays

-

Method : The Annexin V/PI assay is a common method for detecting apoptosis via flow cytometry.[20] Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis, while PI enters and stains the DNA of cells that have lost membrane integrity (late apoptosis or necrosis).

-

Data Analysis : This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[20]

In Vivo Antitumor Activity

Beyond in vitro studies, Carbendazim has demonstrated antitumor activity in vivo. It has shown efficacy against human tumor xenografts in animal models, including pancreatic, lung, prostate, colon, and breast tumors.[1] These promising preclinical results have been a key driver for its progression into clinical development.[1][4]

Conclusion

Carbendazim exhibits potent antineoplastic activities through a well-defined mechanism centered on the disruption of microtubule dynamics. By binding to a novel site on tubulin, it suppresses dynamic instability, leading to G2/M mitotic arrest and subsequent apoptosis. Its action is further mediated by the activation of key signaling pathways, including the p53 tumor suppressor pathway and the induction of oxidative stress. The quantitative data from in vitro and in vivo studies underscore its potential as a therapeutic agent. Further research and clinical investigation are warranted to fully ascertain its clinical significance and utility in cancer treatment.[3][5]

References

- 1. Carbendazim Inhibits Cancer Cell Proliferation by Suppressing Microtubule Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Double Edge Sword Behavior of Carbendazim: A Potent Fungicide With Anticancer Therapeutic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carbendazim inhibits cancer cell proliferation by suppressing microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Carbendazim | C9H9N3O2 | CID 25429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Carbendazim | benzimidazole fungicide agent and metabolite of benomyl | CAS# 10605-21-7 | InvivoChem [invivochem.com]

- 8. Carbendazim induces death in alveolar epithelial cells: A comparison between submerged and at the air-liquid interface cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. protox.medved.kiev.ua [protox.medved.kiev.ua]

- 10. benchchem.com [benchchem.com]

- 11. Carbendazim has the potential to induce oxidative stress, apoptosis, immunotoxicity and endocrine disruption during zebrafish larvae development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Benzimidazoles Downregulate Mdm2 and MdmX and Activate p53 in MdmX Overexpressing Tumor Cells [mdpi.com]

- 14. Benzimidazoles Downregulate Mdm2 and MdmX and Activate p53 in MdmX Overexpressing Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of carbendazim and astaxanthin co-treatment on the proliferation of MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. aacrjournals.org [aacrjournals.org]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

Methodological & Application

Application Notes & Protocols: Determination of Carbendazim Residues in Fruits by HPLC

Introduction